molecular formula C10H13N3O B011423 1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one CAS No. 102616-97-7

1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B011423
CAS No.: 102616-97-7
M. Wt: 191.23 g/mol
InChI Key: NAUHFOHIKNZHHH-UHFFFAOYSA-N
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Description

1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole core with a propylamino substituent, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with propyl isocyanate under reflux conditions to form the desired benzimidazole derivative. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of catalysts such as copper(I) iodide can enhance the reaction efficiency and reduce the reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The propylamino group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced forms of the benzimidazole ring.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The propylamino group can enhance the binding affinity of the compound to its target, leading to inhibition or modulation of the target’s activity. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

  • 1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one
  • 1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one
  • 1-(Butylamino)-1H-benzo[d]imidazol-2(3H)-one

Comparison: 1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one is unique due to its propylamino substituent, which can influence its chemical reactivity and biological activity. Compared to its methylamino and ethylamino analogs, the propylamino derivative may exhibit different pharmacokinetic properties and binding affinities. The butylamino analog, on the other hand, may have increased lipophilicity and different solubility characteristics.

Properties

IUPAC Name

3-(propylamino)-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-2-7-11-13-9-6-4-3-5-8(9)12-10(13)14/h3-6,11H,2,7H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUHFOHIKNZHHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNN1C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 2
1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one
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1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one
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1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one
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1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 6
1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one

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